molecular formula C9H12N2OS B1422685 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1333802-44-0

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No.: B1422685
CAS No.: 1333802-44-0
M. Wt: 196.27 g/mol
InChI Key: QVLQSSWQFMEBEK-UHFFFAOYSA-N
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Description

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile ( 1333802-44-0) is a high-purity chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . This nitrile-functionalized thiazole derivative is characterized by a 1,3-thiazole heterocycle substituted with a (1-ethoxyethyl) group at the 2-position and an acetonitrile group at the 4-position . As a specialized building block, this compound is primarily valued in pharmaceutical research and organic synthesis for the construction of more complex molecules . The presence of both the thiazole ring, a common pharmacophore, and the reactive nitrile group, which can be transformed into other functional groups such as amines, tetrazoles, or carboxylic acids, makes it a versatile intermediate in drug discovery efforts . Its specific structure suggests potential applications in developing novel compounds for various research areas, including medicinal chemistry and materials science. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, treatment, or management of human or veterinary patients . They are not subject to the same regulatory evaluations for accuracy, specificity, or precision as in vitro diagnostic (IVD) medical devices . This product must be handled only by qualified scientists in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-12-7(2)9-11-8(4-5-10)6-13-9/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQSSWQFMEBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile typically involves:

  • Construction of the 1,3-thiazole ring system.
  • Introduction of the 1-ethoxyethyl substituent at the 2-position of the thiazole.
  • Attachment of the acetonitrile group at the 4-position of the thiazole ring.

This is usually achieved through key reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.

Preparation of the Thiazole Core

The 1,3-thiazole nucleus can be synthesized by cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives. For example, a common approach is:

  • Reacting α-bromo ketones or α-bromo esters with thioamide or thiourea derivatives to form the thiazole ring via nucleophilic substitution followed by intramolecular cyclization.

In a related synthesis reported in medicinal chemistry literature, ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate was prepared by SN2 reaction of thiazolidine-2,4-dione with ethyl bromoacetate in the presence of potassium carbonate and acetonitrile as solvent. Although this is a thiazolidine derivative, similar SN2 strategies apply to thiazole ring formation.

Attachment of the Acetonitrile Group

The acetonitrile moiety is commonly introduced via nucleophilic substitution or condensation involving cyanomethyl derivatives.

  • A typical approach is the reaction of a halomethyl derivative of the thiazole intermediate with sodium cyanide or other cyanide sources to yield the acetonitrile substituent at the 4-position.

  • Alternatively, condensation reactions involving α-bromo ketones and thiazolidinedione derivatives have been reported to yield substituted thiazole acetonitriles after cyclization.

Representative Synthetic Route

A plausible synthetic route based on literature data is:

Step Reaction Type Reagents/Conditions Outcome
1 SN2 reaction Thiazolidine-2,4-dione + ethyl bromoacetate, K2CO3, CH3CN Formation of ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate intermediate
2 Knoevenagel condensation Intermediate + aromatic aldehyde, piperidinium acetate, refluxing toluene Formation of substituted thiazole derivative with arylidene substituent
3 Alkylation Thiazole intermediate + 1-ethoxyethyl halide, Lewis acid catalyst, MeCN solvent, room temp Introduction of 1-ethoxyethyl group at 2-position
4 Cyanomethylation Halomethylated thiazole + NaCN or equivalent, refluxing acetone or MeCN Formation of this compound

Reaction Conditions and Optimization

  • Solvent: Acetonitrile (MeCN) is frequently used due to its ability to dissolve both organic and inorganic reagents and to promote regioselective alkylation.

  • Temperature: Reactions are often conducted at room temperature to 70 °C; lower temperatures may reduce yields, while higher temperatures may cause side reactions.

  • Catalysts: Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) facilitate alkylation steps by activating electrophilic centers.

  • Reaction Time: Typically short reaction times (15 min to a few hours) are sufficient for alkylation and condensation steps, while cyclization may require longer reflux periods (up to 18-48 h).

Analytical Characterization

  • The presence of the thiazole ring and substituents is confirmed by characteristic NMR signals:

    • ^1H NMR: Singlets corresponding to S–C=CH protons around 6.9–8.2 ppm and NH protons near 7.0 ppm.

    • ^13C NMR: Resonances for C–S, S–C=CH, and C=N carbons at approximately 100–170 ppm.

  • Purity is usually confirmed by chromatographic methods and high-resolution mass spectrometry (HRMS).

Summary Table of Key Preparation Methods

Preparation Step Reagents Conditions Yield Range Notes
SN2 reaction to form thiazole ester intermediate Thiazolidine-2,4-dione + ethyl bromoacetate, K2CO3 CH3CN, room temp to reflux Good (not specified) Base-promoted substitution
Knoevenagel condensation Thiazole ester + aromatic aldehyde, piperidinium acetate Refluxing toluene, 18-48 h Moderate to high Forms arylidene-substituted thiazoles
Alkylation with 1-ethoxyethyl halide Thiazole intermediate + 1-ethoxyethyl bromide, Lewis acid (e.g., TMSOTf) MeCN, room temp, 15 min High (up to 83%) Lewis acid catalysis improves regioselectivity
Cyanomethylation Halomethylated thiazole + NaCN Refluxing acetone or MeCN Moderate to good Introduces acetonitrile group at 4-position

Research Findings and Considerations

  • The use of acetonitrile as solvent is critical for high yield and selectivity in alkylation reactions involving ethoxyethyl groups.

  • Lewis acid catalysts such as TMSOTf significantly enhance the efficiency of alkylation steps by activating electrophilic centers without promoting side reactions.

  • The Knoevenagel condensation is a reliable method to introduce substituents onto the thiazole ring, facilitating structural diversity.

  • Refluxing acetone or acetonitrile is effective for cyanomethylation, enabling the introduction of the acetonitrile moiety with good yields.

  • NMR characterization confirms the successful formation of the substituted thiazole ring system with the desired functional groups.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thiazole compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile has been explored for its efficacy against various pathogens. Its structural features may enhance its interaction with bacterial cell walls, leading to increased antibacterial activity.

Case Study : A study demonstrated that modifications in thiazole structures can lead to enhanced antimicrobial potency against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings suggest that this compound may serve as a template for developing new antimicrobial agents.

Inhibition of Enzymes

The compound has shown potential as an inhibitor of key enzymes involved in disease mechanisms, particularly acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's.

Case Study : In silico studies have indicated that thiazole derivatives can effectively bind to the active site of AChE, leading to competitive inhibition. This suggests a pathway for developing therapeutic agents aimed at enhancing cognitive function in Alzheimer's patients .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in synthesizing various bioactive compounds, including fungicidal agents and urease inhibitors. This versatility makes it a valuable building block in medicinal chemistry.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Synthesis ApplicationsIntermediate for fungicides and urease inhibitors

Mechanism of Action

The mechanism of action of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-based acetonitriles are a diverse class of compounds with applications in medicinal chemistry and materials science. Below is a systematic comparison of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Molecular Comparison

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 2: 1-Ethoxyethyl; 4: Acetonitrile C₉H₁₂N₂OS 196.27 Lab-scale scaffold; versatile reactivity
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile 2: Acetonitrile; 4: 4-Methylphenyl C₁₂H₁₀N₂S 214.29 Potential pharmacophore; aromatic interactions
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile 2: Acetonitrile; 4: Benzodioxinyl C₁₃H₁₀N₂O₂S 258.30 Enhanced π-π stacking; drug candidate intermediate
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile 4: Morpholinyl; 4: Acetonitrile C₉H₁₀N₃OS 209.26 Polar substituent; improved solubility
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile 2: Isopropyl; 4: Acetonitrile C₈H₁₀N₂S 166.25 Compact alkyl group; high volatility
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile 2: Acetonitrile; 4: Adamantyl C₁₅H₁₈N₂S 258.39 Bulky hydrophobic group; membrane permeability enhancer
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile 2: Acetonitrile; 4: 4-Chlorophenyl C₁₀H₇ClN₂S 222.70 Electron-withdrawing substituent; agrochemical applications

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups : The ethoxyethyl group in the target compound introduces moderate steric bulk and ether-based polarity, balancing solubility in organic solvents and aqueous media . In contrast, the morpholinyl group in 2-(morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile significantly enhances polarity and water solubility due to its amine-oxide functionality .
  • Aromatic Substituents : Derivatives like [4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile (C₁₂H₁₀N₂S) exhibit strong π-π interactions, making them suitable for crystallography studies or receptor-targeted drug design .
  • Bulky Hydrophobic Groups : The adamantyl group in 2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile (C₁₅H₁₈N₂S) increases lipophilicity, which can enhance blood-brain barrier penetration in CNS drug candidates .
  • Halogenated Derivatives : The chlorine atom in 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile (C₁₀H₇ClN₂S) improves metabolic stability and binding affinity in pesticidal compounds .

Biological Activity

The compound 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetonitrile under specific conditions. The general synthetic route includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate precursors such as α-halo ketones and thioamides.
  • Introduction of Ethoxyethyl Group : An ethoxyethyl substituent is introduced via alkylation reactions.
  • Acetonitrile Attachment : Finally, acetonitrile is attached to the thiazole scaffold through nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In a study comparing various thiazole derivatives, it was found that those with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated alongside other derivatives. The presence of the thiazole ring contributes to its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .

Antidiabetic Activity

Thiazole derivatives have also been investigated for their potential antidiabetic effects. Studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels by modulating key metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. Key findings include:

  • Electron-Withdrawing Groups : Enhance antimicrobial potency.
  • Hydroxyl Substituents : Improve antioxidant capacity by donating hydrogen atoms to free radicals.
  • Alkyl Chain Length : Modifications in the ethoxyethyl group can affect solubility and bioavailability.

Case Study 1: Antimicrobial Screening

In a study conducted at Cairo University, various thiazole derivatives, including this compound, were screened for antibacterial activity. Results showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like Ampicillin .

Case Study 2: Antioxidant Evaluation

A comparative analysis was performed on the antioxidant activities of several thiazole derivatives using DPPH radical scavenging assays. The results indicated that this compound demonstrated a strong ability to reduce oxidative stress markers in vitro .

Q & A

What synthetic strategies are optimal for preparing 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of thiazole derivatives typically involves cyclization reactions between thioureas and α-haloketones or via Hantzsch thiazole synthesis. For this compound, a plausible route could involve coupling a pre-functionalized thiazole core with acetonitrile via nucleophilic substitution or cross-coupling reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like palladium for coupling steps. Monitoring intermediates via TLC or LC-MS ensures reaction progression. Evidence from related thiazole-acetonitrile derivatives highlights the use of ethyl esters and boronic acid intermediates in multi-step syntheses .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Advanced Research Question
Nuclear Magnetic Resonance (NMR): Assign 1H^1H and 13C^{13}C NMR signals by correlating substituent effects. For example, the ethoxyethyl group’s protons exhibit splitting patterns due to vicinal coupling, while the thiazole ring’s C4 position (acetonitrile attachment) shows deshielded carbon signals (~110–120 ppm). X-ray Crystallography: Single-crystal diffraction using SHELXL or SIR97 refines bond lengths and angles. ORTEP-III visualizes molecular geometry, confirming the spatial arrangement of the ethoxyethyl and acetonitrile groups. Validate results with CIF files and check for disorders using tools like PLATON .

How should researchers address contradictions in reported physical properties (e.g., pKa, logD) of similar thiazole-acetonitrile derivatives?

Advanced Research Question
Discrepancies in pKa or logD values often arise from solvent polarity, measurement methods (potentiometric vs. computational), or impurities. Use standardized protocols (e.g., pH-metric titration in 0.15 M KCl) and validate computational predictions (e.g., ChemAxon or ACD/Labs) against experimental data. For this compound, compare calculated logD (e.g., ~1.52 g/cm³ predicted density ) with experimental measurements. Cross-reference databases like PubChem but prioritize peer-reviewed studies .

What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can they be analyzed?

Advanced Research Question
Hydrogen bonding and π-π stacking dictate crystal packing. Use graph-set analysis to categorize interactions (e.g., N–H···N or C–H···O). For this compound, the nitrile group may form weak C≡N···H–C contacts, while the ethoxyethyl oxygen could engage in C–H···O bonds. Employ Mercury or CrystalExplorer to map interactions and calculate interaction energies. Compare with analogous structures (e.g., 2-(4-Methoxy-1H-indol-3-yl)acetonitrile ) to identify packing trends.

What safety protocols are critical when handling reactive intermediates during synthesis?

Basic Research Question
Acetonitrile derivatives require strict safety measures due to toxicity and volatility. Use fume hoods, nitrile gloves, and protective eyewear. For intermediates like α-haloketones or thioureas, avoid skin contact and store under inert gas. Follow protocols for cyanide-containing compounds, including emergency neutralization (e.g., NaHSO₃ solutions). Safety data for structurally similar compounds (e.g., 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile ) recommend spill containment and respiratory protection.

How can computational methods (e.g., DFT) complement experimental data in studying electronic properties?

Advanced Research Question
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and vibrational spectra. Optimize the geometry at the B3LYP/6-31G(d) level to predict IR bands (e.g., C≡N stretch ~2250 cm⁻¹). Compare with experimental FT-IR/Raman data to validate tautomeric forms or charge distribution. For reactivity studies, compute Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring .

What strategies validate the biological activity of this compound, and how are structure-activity relationships (SAR) explored?

Advanced Research Question
Screen for antimicrobial or anticancer activity using assays like MIC (Minimum Inhibitory Concentration) or MTT. The thiazole core’s bioactivity often correlates with substituent electronegativity and steric effects. Compare this compound with analogs (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate ) to assess how the ethoxyethyl group modulates potency. Use molecular docking (e.g., AutoDock Vina) to predict target binding, such as enzyme active sites.

How can researchers mitigate challenges in refining high-disorder crystal structures of this compound?

Advanced Research Question
Disordered ethoxyethyl groups complicate refinement. In SHELXL , apply PART, SUMP, and EADP constraints to model disorder. Use ISOR and DELU restraints to stabilize anisotropic displacement parameters. Validate with Rint and GooF metrics. For severe disorder, consider twinning (TWIN/BASF commands) or alternative space groups. Refer to case studies like diethyl [4-(1,3-benzothiazol-2-yl)amino]acetonitrile for disorder-handling protocols.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.